molecular formula C8H10N2O4 B2868971 2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid CAS No. 1248806-06-5

2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid

Cat. No.: B2868971
CAS No.: 1248806-06-5
M. Wt: 198.178
InChI Key: CYRMDAYMDPWDDX-UHFFFAOYSA-N
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Description

2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its unique structure, which includes a cyclopropyl group and an oxadiazole ring, making it a valuable compound in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid typically involves the reaction of cyclopropylamine with a suitable oxadiazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the oxadiazole ring. The process may involve multiple steps, including cyclization and functional group transformations, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The cyclopropyl group may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]propanoic acid
  • 2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]butanoic acid
  • 2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]pentanoic acid

Uniqueness

2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is unique due to its specific combination of a cyclopropyl group and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c11-7(12)4-13-3-6-9-8(10-14-6)5-1-2-5/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRMDAYMDPWDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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